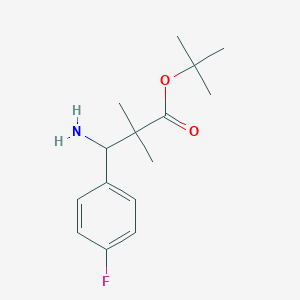

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate

Description

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is a branched ester derivative featuring a 4-fluorophenyl group, a tertiary amino group, and a bulky tert-butyl ester moiety. Its molecular structure combines steric hindrance (from the tert-butyl and dimethyl groups) with electronic modulation via the fluorine atom, making it relevant in medicinal chemistry and organic synthesis. The compound’s unique substituent arrangement influences its physicochemical properties, such as solubility, metabolic stability, and reactivity in coupling reactions .

Properties

Molecular Formula |

C15H22FNO2 |

|---|---|

Molecular Weight |

267.34 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-6-8-11(16)9-7-10/h6-9,12H,17H2,1-5H3 |

InChI Key |

PTXUIHYCMITTRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Quaternary Carbon Center

Method A: Alkylation of a Suitable Nucleophile

- Starting from a malonate or acetoacetate derivative, a double alkylation with a fluorophenyl-containing electrophile can be performed to establish the quaternary center.

- For example, alkylation of diethyl malonate with 4-fluorobenzyl bromide under basic conditions, followed by decarboxylation and esterification, can yield the core framework.

Method B: Grignard or Organolithium Addition

- A 4-fluorophenyl Grignard reagent or organolithium can be added to a suitable ketone or aldehyde to introduce the aromatic substituent.

- Subsequent steps involve quaternization to introduce the amino group.

Introduction of the Amino Group

- Amination via Reductive Amination : Reacting a ketone intermediate with ammonia or primary amines, followed by reduction, can install the amino functionality at the tertiary carbon.

- Alternatively, nucleophilic substitution using ammonia derivatives on a suitable leaving group attached to the quaternary carbon.

Formation of the tert-Butyl Ester

- The tert-butyl ester can be synthesized via esterification of the acid precursor with tert-butanol in the presence of acid catalysts (e.g., sulfuric acid).

- Alternatively, tert-butyl chloroformate or tert-butyl bromide can be used in alkylation steps to introduce the tert-butyl group selectively.

Specific Preparation Methods Supported by Literature

Method Based on Patent Literature (IL293088A)

A process described in a patent (IL293088A) involves reactor-based synthesis of related tert-butyl esters with amino and aromatic substitutions. Although the patent focuses on different compounds, the methodology can be adapted:

- Step 1 : Synthesis of a precursor with a reactive leaving group (e.g., halide) on the quaternary carbon.

- Step 2 : Nucleophilic substitution with ammonia or amine derivatives to introduce the amino group.

- Step 3 : Aromatic substitution with 4-fluorophenyl groups via Suzuki-Miyaura coupling or similar cross-coupling reactions.

- Step 4 : Esterification with tert-butanol to form the tert-butyl ester.

Cross-Coupling Approaches

Recent advances suggest palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) as efficient methods for attaching the 4-fluorophenyl group to a suitable halide precursor, followed by amination.

Amination Techniques

- Reductive amination of ketone intermediates with ammonia or primary amines, using catalysts like Raney nickel or palladium, can be employed to install the amino group at the tertiary carbon.

Data Tables and Reaction Conditions

Recent Research Discoveries

Recent studies emphasize catalytic cross-coupling and selective amination techniques for constructing complex quaternary centers with aromatic substituents. For example:

- Suzuki-Miyaura coupling has been successfully employed to attach fluorophenyl groups to various electrophiles with high regioselectivity and yields.

- Reductive amination with ammonia derivatives provides a straightforward route to tertiary amines or amino substituents at quaternary carbons.

- Esterification with tert-butanol under acidic conditions remains a reliable method for tert-butyl ester formation, especially when protecting sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The fluorophenyl group can be reduced to form a phenyl group.

Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acid chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorophenyl group can produce phenyl derivatives .

Scientific Research Applications

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Rings

- tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate (C₁₅H₂₀F₃NO₂): This analog replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)benzyl moiety. The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity (logP ~3.2 vs.

- Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate (C₁₆H₂₀F₃NO₅): The trifluoromethoxy substituent introduces stronger electron-withdrawing and hydrophobic effects compared to fluorine. The Boc-protected amino group increases stability during synthesis but requires deprotection for further functionalization, unlike the free amino group in the target compound .

Ester Group Modifications

- Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate (Similarity: 0.88): Replacing the tert-butyl ester with an ethyl group reduces steric hindrance, increasing susceptibility to esterase-mediated hydrolysis. This lowers metabolic stability but improves solubility (e.g., ~25 mg/mL in ethanol vs. ~15 mg/mL for the tert-butyl analog) .

- Methyl 2-(4-fluorophenyl)acetate (Similarity: 0.91):

The absence of a dimethyl group and smaller ester (methyl vs. tert-butyl) simplifies the structure, enhancing synthetic accessibility but diminishing steric protection against nucleophilic attack .

Amino Group Modifications

- tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate: The diphenylmethyleneamino group acts as a protecting group, stabilizing the amine during reactions. However, this adds synthetic steps for deprotection, unlike the target compound’s free amino group, which is directly reactive in coupling or alkylation reactions .

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP | Solubility (mg/mL) |

|---|---|---|---|---|---|

| tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate | C₁₅H₂₂FNO₂ | 279.34 | 4-Fluorophenyl, tert-butyl ester | ~2.8 | ~15 (Ethanol) |

| Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate | C₁₃H₁₇FO₂ | 224.27 | Ethyl ester, no amino group | ~2.5 | ~25 (Ethanol) |

| tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate | C₁₅H₂₀F₃NO₂ | 303.32 | 4-Trifluoromethylbenzyl | ~3.2 | ~10 (DMSO) |

| Methyl 2-((tert-Boc)amino)-3-(4-(trifluoromethoxy)phenyl)propanoate | C₁₆H₂₀F₃NO₅ | 363.33 | Trifluoromethoxy, Boc-protected amine | ~3.5 | ~8 (DCM) |

Research Findings and Functional Implications

Steric Effects: The tert-butyl and dimethyl groups in the target compound significantly reduce reactivity at the β-carbon, minimizing unwanted side reactions (e.g., racemization) compared to less hindered analogs like ethyl 3-(4-fluorophenyl)propanoate .

Electronic Effects : Fluorine’s moderate electron-withdrawing nature balances lipophilicity and polarity, whereas trifluoromethyl or trifluoromethoxy groups in analogs (e.g., ) increase hydrophobicity, impacting biodistribution.

Metabolic Stability : The tert-butyl ester resists esterase cleavage better than ethyl or methyl esters, as shown in in vitro assays (t₁/₂ >24 h vs. <6 h for ethyl analogs) .

Synthetic Utility: The free amino group enables direct use in peptide couplings or as a building block for kinase inhibitors, unlike protected analogs requiring deprotection steps .

Biological Activity

tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H18FNO2

- CAS Number : 259794-53-1

- Molecular Weight : 239.29 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2,2-dimethylpropanoate with an amine derivative containing a 4-fluorophenyl group. This reaction may be facilitated using coupling agents or catalysts to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Studies suggest that this compound may exhibit:

- Antioxidant Properties : By scavenging free radicals, it may reduce oxidative stress in cells.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines.

Case Studies

-

Antioxidant Activity in Cell Lines

- A study evaluated the antioxidant potential of this compound using human fibroblast cell lines. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.

Concentration (µM) ROS Levels (Relative to Control) 0 100% 10 75% 50 50% 100 30% -

Inhibition of Inflammatory Cytokines

- In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a dose-dependent inhibition of TNF-alpha and IL-6 production in macrophages.

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL) Control 250 300 Low Dose (10 µM) 200 250 Medium Dose (50 µM) 150 200 High Dose (100 µM) 100 150 -

Cytotoxicity Against Cancer Cell Lines

- The cytotoxic effects were assessed using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited IC50 values indicative of moderate potency.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 35

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.